molecular formula C10H16N2O2S B1318648 5-amino-N-isopropyl-2-methylbenzenesulfonamide CAS No. 947012-26-2

5-amino-N-isopropyl-2-methylbenzenesulfonamide

Cat. No.: B1318648
CAS No.: 947012-26-2
M. Wt: 228.31 g/mol
InChI Key: KLFUQQSDHFGBSV-UHFFFAOYSA-N
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Description

5-Amino-N-isopropyl-2-methylbenzenesulfonamide (CAS: 947012-26-2) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 5, a methyl group at position 2, and an isopropyl moiety attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol.

Properties

IUPAC Name

5-amino-2-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUQQSDHFGBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-isopropyl-2-methylbenzenesulfonamide typically involves the sulfonation of 2-methylbenzenamine followed by the introduction of the isopropyl group. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

5-amino-N-isopropyl-2-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent bacterial cell death. The compound targets specific enzymes and proteins within the bacterial cells, inhibiting their function and preventing bacterial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Sulfonamides are a versatile class of compounds with variations in substituents significantly influencing their physicochemical and biological properties. Below, we compare 5-amino-N-isopropyl-2-methylbenzenesulfonamide with structurally related analogs:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 5-amino, 2-methyl, N-isopropyl C₁₀H₁₆N₂O₂S 228.31 947012-26-2 High purity (95%); potential drug intermediate
4-Amino-N-isopropyl-N-methylbenzenesulfonamide 4-amino, N-isopropyl, N-methyl C₁₀H₁₆N₂O₂S 228.31 757221-02-6 Higher purity (98%); dual N-alkylation
5-Ethyl-N-isopropyl-2-methoxybenzenesulfonamide 5-ethyl, 2-methoxy, N-isopropyl C₁₂H₁₉NO₃S 257.35 886123-42-8 Ethyl/methoxy groups enhance hydrophobicity
5-Amino-2-chlorobenzenesulfonamide 5-amino, 2-chloro C₆H₇ClN₂O₂S 206.65 2015-19-2 Chlorine substituent increases electronegativity
5-Isopropyl-2-methoxy-N-(1-phenylethyl)benzenesulfonamide 5-isopropyl, 2-methoxy, N-(1-phenylethyl) C₁₈H₂₃NO₃S 333.45 701222-76-6 Bulky arylalkyl group alters steric profile

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The 5-amino group in the target compound contrasts with 5-ethyl () and 5-chloro () analogs. N-Isopropyl vs. N-Methyl/Combined Substitution: The N-isopropyl group in the target compound provides greater steric bulk compared to N-methyl derivatives (e.g., 4-amino-N-isopropyl-N-methylbenzenesulfonamide), which may influence binding affinity in biological systems .

Functional Group Variations: Methoxy vs. Methyl: The 2-methoxy group in ’s compound introduces stronger electron-withdrawing effects compared to the 2-methyl group in the target compound, altering reactivity in nucleophilic substitution reactions . Chlorine Substitution: The 2-chloro substituent in 5-amino-2-chlorobenzenesulfonamide () increases molecular polarity and may enhance antibacterial activity, a common trait in sulfonamide drugs .

Pharmacological and Industrial Relevance

Benzylamide sulfonamides are widely recognized as intermediates in drug synthesis (). For example:

  • Bentazon (a herbicidal benzothiadiazinone dioxide) shares structural motifs with sulfonamides, emphasizing the role of substituents in determining bioactivity .
  • The cyclopropylindolobenzazepine scaffold () highlights the importance of nitrogen-containing heterocycles in preclinical drug candidates, though direct links to the target compound are unclear.

Biological Activity

5-amino-N-isopropyl-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly its antibacterial and potential anti-inflammatory properties. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₀H₁₆N₂O₂S
  • Molecular Weight : 216.31 g/mol

The presence of an amino group and an isopropyl substituent enhances its chemical reactivity and biological activity compared to other benzenesulfonamides.

Antibacterial Activity

This compound has been investigated for its antibacterial properties against various strains of bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Table 1: Antibacterial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 mg/mL0.50 mg/mL
Escherichia coli0.50 mg/mL1.00 mg/mL
Bacillus cereus0.20 mg/mL0.40 mg/mL
Pseudomonas aeruginosa1.00 mg/mL2.00 mg/mL

These results indicate that the compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The antibacterial effect of this compound is attributed to its ability to interact with bacterial cell membranes, leading to:

  • Disruption of Membrane Integrity : The compound integrates into the lipid bilayer, causing leakage of cellular contents.
  • Inhibition of Enzymatic Functions : It targets specific enzymes critical for bacterial survival, effectively halting their growth .

Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

Case Study: Inhibition of Cytokine Production

A study demonstrated that treatment with this compound reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted.

Table 2: Comparison with Related Compounds

CompoundAntibacterial ActivityUnique Features
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideModerateContains a thiazole moiety
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamideLowLacks sulfonamide functionality
This compound Strong Unique amino group enhances activity

This comparison highlights the superior antibacterial efficacy of this compound due to its structural features .

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